(2E)-3-[3-(Ethoxymethyl)-4-methoxyphenyl]-acrylic acid
Overview
Description
(2E)-3-[3-(Ethoxymethyl)-4-methoxyphenyl]-acrylic acid is an organic compound characterized by the presence of an ethoxymethyl group and a methoxy group attached to a phenyl ring, which is further connected to an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-[3-(Ethoxymethyl)-4-methoxyphenyl]-acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(ethoxymethyl)-4-methoxybenzaldehyde and malonic acid.
Knoevenagel Condensation: The key step involves a Knoevenagel condensation reaction between 3-(ethoxymethyl)-4-methoxybenzaldehyde and malonic acid in the presence of a base such as piperidine. This reaction forms the this compound.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions: (2E)-3-[3-(Ethoxymethyl)-4-methoxyphenyl]-acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of various substituents on the phenyl ring, such as halogens or nitro groups.
Scientific Research Applications
(2E)-3-[3-(Ethoxymethyl)-4-methoxyphenyl]-acrylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-3-[3-(Ethoxymethyl)-4-methoxyphenyl]-acrylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the ethoxymethyl and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The acrylic acid moiety may also participate in covalent interactions with biological molecules, contributing to its overall activity.
Comparison with Similar Compounds
(2E)-3-[3-(Methoxymethyl)-4-methoxyphenyl]-acrylic acid: Similar structure but with a methoxymethyl group instead of an ethoxymethyl group.
(2E)-3-[3-(Ethoxymethyl)-4-hydroxyphenyl]-acrylic acid: Similar structure but with a hydroxy group instead of a methoxy group.
(2E)-3-[3-(Ethoxymethyl)-4-methoxyphenyl]-propionic acid: Similar structure but with a propionic acid moiety instead of an acrylic acid moiety.
Uniqueness: (2E)-3-[3-(Ethoxymethyl)-4-methoxyphenyl]-acrylic acid is unique due to the combination of its ethoxymethyl and methoxy substituents, which can influence its chemical reactivity and biological activity. The presence of the acrylic acid moiety also distinguishes it from similar compounds, providing different chemical and physical properties.
Properties
IUPAC Name |
(E)-3-[3-(ethoxymethyl)-4-methoxyphenyl]prop-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-3-17-9-11-8-10(5-7-13(14)15)4-6-12(11)16-2/h4-8H,3,9H2,1-2H3,(H,14,15)/b7-5+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXUZUCKRQSYPN-FNORWQNLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=C(C=CC(=C1)C=CC(=O)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCC1=C(C=CC(=C1)/C=C/C(=O)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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